Technical Guide: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
Technical Guide: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
Topic: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Virologists.
Executive Summary
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a high-value chiral intermediate in the synthesis of C-nucleosides , a class of antivirals and antineoplastics characterized by a robust carbon-carbon glycosidic bond (resistant to enzymatic cleavage). This intermediate is structurally pivotal for the synthesis of broad-spectrum RNA polymerase inhibitors, including Remdesivir (GS-5734) and GS-441524 .
This guide details the stereoselective installation of the cyano group at the anomeric center (C1) of the 2-deoxyribose ring. Unlike ribose, 2-deoxyribose lacks a C2-hydroxyl group to direct stereochemistry via neighboring group participation, making the control of the
Strategic Retrosynthesis & Mechanism
The synthesis relies on the generation of a highly reactive oxocarbenium ion from a 1-substituted precursor (typically 1-O-Methyl or 1-O-Acetyl). The nucleophilic attack by the cyanide source (TMSCN) is governed by the anomeric effect (favoring
Reaction Mechanism Pathway
Figure 1: Mechanistic divergence in the cyanation of 2-deoxyribose. The oxocarbenium ion is the common intermediate.
Detailed Experimental Protocol
Safety Warning: Trimethylsilyl cyanide (TMSCN) is fatal if inhaled, swallowed, or absorbed through the skin. It hydrolyzes to form hydrogen cyanide (HCN) upon contact with moisture. All operations must be performed in a well-ventilated fume hood with an HCN detector present.
Materials
-
Starting Material: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (or the 1-O-Acetyl analog).
-
Reagent: Trimethylsilyl cyanide (TMSCN).[1]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) OR Boron trifluoride etherate (BF₃·OEt₂).
-
Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O).
Step-by-Step Methodology
Step 1: Preparation and Drying
-
Charge a flame-dried 250 mL round-bottom flask with 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (10.0 g, 26.0 mmol).
-
Add anhydrous DCM (100 mL) and stir until fully dissolved.
-
Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to maximize the β-anomer yield.
Step 2: Activation and Cyanation
-
Add TMSCN (3.9 mL, 31.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.
-
Add TMSOTf (0.94 mL, 5.2 mmol, 0.2 equiv) dropwise. Caution: Exothermic.
-
Stir the mixture at -78°C for 2 hours.
-
Allow the temperature to rise slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, and two new spots (anomers) will appear.
Step 3: Quench and Workup
-
Dilute the reaction mixture with DCM (100 mL).
-
Quench: Slowly pour the mixture into a saturated aqueous NaHCO₃ solution (150 mL) at 0°C. Vigorous stirring is required to neutralize any residual cyanide.
-
Separate the organic layer and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil (crude mixture of anomers).
Step 4: Isolation of Anomers
-
Crystallization: The toluoyl protecting group is specifically chosen to facilitate crystallization. Dissolve the crude oil in minimal hot ethanol or isopropanol. The
-anomer typically crystallizes out first upon cooling. -
Chromatography: If the
-anomer (liquid/oil) is the target, purify the mother liquor via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
Characterization & Quality Control
Differentiation between the
Spectroscopic Data Summary
| Metric | Rationale | ||
| ¹H NMR (H1) | Anomeric proton shift.[3] | ||
| Coupling ( | |||
| ¹³C NMR (CN) | ~117 ppm | ~115 ppm | Characteristic Nitrile carbon. |
| IR (Neat) | 2240 cm⁻¹ (weak) | 2240 cm⁻¹ (weak) | |
| Physical State | Viscous Oil / Low melting solid | Crystalline Solid | Toluoyl groups aid |
(Note: Exact shifts vary slightly by solvent (CDCl₃) and concentration, but the J-coupling relationship remains constant.)
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (Toluoyl chromophore).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and separation of anomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Re-distill DCM over CaH₂; use fresh TMSCN. |
| High | Temperature too high during addition. | Ensure internal temp is <-70°C during TMSCN addition. |
| Incomplete Reaction | Degraded catalyst (TMSOTf). | TMSOTf hydrolyzes easily. Use a fresh bottle or switch to BF₃·OEt₂. |
| Emulsion in Workup | Toluoyl esters acting as surfactants. | Add solid NaCl to the aqueous phase or filter through Celite. |
References
-
Gilead Sciences Inc. (2017). Synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazin-4-amine nucleosides (Remdesivir precursors). Nature.[4][5]
-
Saha, A. K., et al. (1995). Stereoselective synthesis of 1-cyano-2-deoxy-beta-D-ribofuranose derivatives. Journal of Organic Chemistry, 60(24), 7884-7888.
-
Hoffer, M. (1960). Alpha-thymidin. Chemische Berichte. (Basis for the "Hoffer Chlorosugar" and toluoyl protection strategy).[3]
-
Organic Syntheses. (2011). Safety and Handling of Trimethylsilyl Cyanide.Link
Sources
- 1. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Synthesis of Antiviral... | Organic Chemistry [organicchemistry.eu]
- 5. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (CAS 4330-21-6) | Abcam [abcam.com]
